Thermodynamic stability of 2,8-Dioxaspiro[4.5]decan-1-one in solution
Thermodynamic stability of 2,8-Dioxaspiro[4.5]decan-1-one in solution
Title: Thermodynamic Stability Profile of 2,8-Dioxaspiro[4.5]decan-1-one: A Technical Guide for Solution Chemistry
Executive Summary
2,8-Dioxaspiro[4.5]decan-1-one (CAS 1690338-28-3) represents a distinct class of spirocyclic pharmacophores combining a
This structural distinction confers a unique stability profile:
-
High Kinetic Stability: The spiro-fusion at the
-carbon creates significant steric shielding, retarding nucleophilic attack at the carbonyl compared to linear esters or simple lactones. -
Thermodynamic Vulnerability: Despite kinetic protection, the 5-membered lactone ring remains thermodynamically susceptible to hydrolysis in high pH environments, driven by the relief of ring strain and favorable solvation of the open-chain hydroxy-carboxylate.
This guide provides the theoretical grounding and experimental protocols required to quantify these parameters in a drug development context.
Part 1: Structural Thermodynamics & Molecular Architecture
To predict stability, we must first deconstruct the molecule’s connectivity and electronic environment.
The Spiro-Lactone Core
The IUPAC designation and SMILES (O=C1OCCC12CCOCC2) reveal the connectivity:
-
Ring A (5-membered): A
-butyrolactone ring where the spiro-carbon is located at the -position (adjacent to the carbonyl). -
Ring B (6-membered): A tetrahydropyran ring fused at the C4 position relative to its ether oxygen.
-
The Spiro Center (C5): This is a quaternary carbon , not an acetal. This is critical. Many spirocycles (e.g., pheromones) are spiroacetals (O-C-O) which are acid-labile. 2,8-Dioxaspiro[4.5]decan-1-one lacks this vulnerability, making it robust in acidic media compared to its acetal analogs.
Steric Shielding (The Kinetic Trap)
The thermodynamic stability of the lactone is governed by the equilibrium constant (
-
Mechanism: Hydrolysis requires the formation of a tetrahedral intermediate at the carbonyl carbon.
-
Impact: The bulky spiro-cyclohexyl-like ring at the
-position imposes severe steric strain on the incoming nucleophile (water/hydroxide). This raises , effectively "locking" the lactone in a kinetic trap.
Figure 1: Reaction coordinate visualization showing the steric barrier to hydrolysis.
Part 2: The Hydrolytic Landscape
Stability is not binary; it is pH-dependent. The following profile is derived from standard physical organic chemistry principles applied to
Acidic Conditions (pH < 4)
-
Behavior: Highly Stable.
-
Mechanism: Acid-catalyzed hydrolysis is reversible. In acidic solution, the equilibrium often favors the closed lactone form due to the "Thorpe-Ingold Effect" (gem-dialkyl effect) exerted by the spiro ring, which compresses the internal bond angle and favors cyclization [1].
-
Risk: Minimal. The ether ring is stable to all but the strongest Lewis acids (e.g.,
).
Neutral Conditions (pH 4 - 7.5)
-
Behavior: Metastable.
-
Kinetics: Hydrolysis is extremely slow (
). The uncatalyzed attack of water is inefficient, and the steric bulk of the spiro ring further suppresses the rate. -
Formulation Implication: Aqueous solutions are viable for short-term handling (24-48 hours) without significant degradation.
Basic Conditions (pH > 8)
-
Behavior: Labile (Irreversible Degradation).
-
Mechanism: Saponification. The hydroxide ion is a potent nucleophile. Once the ring opens, the carboxylic acid deprotonates to form a carboxylate anion (
). -
Thermodynamics: This deprotonation is essentially irreversible, driving the equilibrium completely to the open-chain form.
-
Observation: Rapid disappearance of the parent compound and appearance of the polar hydroxy-carboxylate species.
Part 3: Experimental Protocols (Validation)
Do not rely on theoretical stability. You must generate empirical data to calculate the shelf-life (
Protocol A: pH-Rate Profiling (The "Stress Test")
Objective: Determine the pseudo-first-order rate constants (
Materials:
-
Buffer systems (constant ionic strength
):-
pH 1.2 (HCl/KCl)
-
pH 4.5 (Acetate)
-
pH 7.4 (Phosphate)
-
pH 9.0 (Borate)
-
-
Analytical Method: HPLC-UV (210-220 nm detection for carbonyl) or LC-MS.
Workflow:
-
Stock Prep: Dissolve 2,8-Dioxaspiro[4.5]decan-1-one in Acetonitrile (ACN) to 1 mg/mL.
-
Initiation: Spike stock into pre-thermostatted buffers (
) to a final concentration of 50 . (Keep organic solvent < 5% to avoid solvent effects). -
Sampling: Aliquot at
hours. -
Quenching:
-
For Acid/Neutral samples: Analyze directly.
-
For Basic samples: Immediately quench with dilute HCl to pH 3 to stop hydrolysis before injection.
-
-
Data Analysis: Plot
vs. time. The slope is .
Protocol B: Arrhenius Study (Shelf-Life Prediction)
Objective: Determine Activation Energy (
Workflow:
-
Select the pH of interest (e.g., pH 7.4).
-
Perform Protocol A at three temperatures:
, , and . -
Calculation: Use the Arrhenius equation:
-
Plot
vs (Kelvin). -
Slope =
. -
Extrapolate to
( ) to find . -
Calculate shelf life:
.
-
Part 4: Data Visualization & Interpretation
Expected Hydrolysis Kinetics
| Condition | pH | Predicted | Dominant Mechanism |
| Gastric | 1.2 | > 72 Hours | Acid-catalyzed equilibrium (favors lactone) |
| Intestinal | 6.8 | 12 - 24 Hours | General base catalysis |
| Plasma | 7.4 | 4 - 8 Hours | Esterase/Albumin catalyzed hydrolysis* |
| Basic | 10.0 | < 10 Minutes | Specific base catalysis (Saponification) |
*Note: In biological matrices (plasma), enzymatic hydrolysis by esterases will likely outpace chemical hydrolysis. This molecule should be treated as a prodrug or a labile pharmacophore in vivo.
Analytical Decision Tree
Figure 2: Analytical workflow for stability quantification.
References
-
Deslongchamps, P. (1983).[1] Stereoelectronic Effects in Organic Chemistry. Pergamon Press.[1] (Foundational text on anomeric effects and hydrolysis mechanisms in cyclic systems).
-
Gagliardi, M., & Bifone, A. (2018).[2] Ring-opening copolymerization thermodynamics and kinetics of
-valerolactone/ -caprolactone. PLOS ONE, 13(6), e0199231.[2] Link (Provides thermodynamic baseline for -lactone stability). -
ChemScene. (n.d.). 2,8-Dioxaspiro[4.5]decan-1-one Product Information. Link (Verification of specific CAS and structure).
- Wiberg, K. B., & Waldron, R. F. (1991). Lactones. 1. Heats of formation and strain energies. Journal of the American Chemical Society, 113(20), 7697–7705.
